N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Description

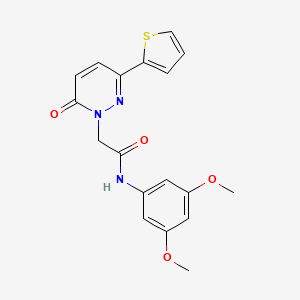

N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridazinone core substituted with a thiophen-2-yl group at position 3 and a 3,5-dimethoxyphenyl-linked acetamide moiety. This compound’s structure integrates a pyridazine ring (a six-membered di-aza heterocycle) fused with a ketone group, which is critical for hydrogen bonding and pharmacokinetic interactions.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-24-13-8-12(9-14(10-13)25-2)19-17(22)11-21-18(23)6-5-15(20-21)16-4-3-7-26-16/h3-10H,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCPOMNDIWFTQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common route includes:

Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated pyridazinone.

Attachment of the Dimethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a dimethoxyphenyl halide reacts with the pyridazinone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

Catalyst Optimization: Using palladium or other transition metal catalysts to improve coupling reactions.

Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism by which N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide exerts its effects involves:

Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.

Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its interaction with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing in substituents, heterocyclic cores, and bioactivity profiles. Below is a systematic comparison based on available evidence:

Pyridazine/Acetamide Derivatives with Aromatic Substituents

Compound A : N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide ()

- Key Differences :

- Positional isomerism in the methoxy groups (2,5-dimethoxyphenyl vs. 3,5-dimethoxyphenyl).

- Replacement of thiophen-2-yl with a phenyl group at the pyridazine’s position 3.

- Implications :

Compound B : 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide ()

- Key Differences: Pyrimidinone core (vs. pyridazinone in the target compound). Substitution with a trifluoromethyl benzothiazole (electron-withdrawing group) instead of thiophene.

- Implications: The pyrimidinone core may reduce ring strain compared to pyridazinone, affecting conformational stability. The trifluoromethyl group increases hydrophobicity and metabolic resistance .

Pyridazine Derivatives with Heterocyclic Modifications

Compound C : 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide ()

- Key Differences :

- Pyridazine substituted with a 3,5-dimethylpyrazole (vs. thiophene).

- Acetamide linked to an isobutyl thiadiazole (vs. 3,5-dimethoxyphenyl).

- Implications: The pyrazole’s hydrogen-bonding capacity may enhance target selectivity.

Kinase-Targeting Analogs

Compound D : (E)-N-(4-(2-(6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazol-3-yl)vinyl)phenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (YTH-60) ()

- Key Differences: Indazole-vinylphenyl core (vs. pyridazinone). 4-Methylpiperazine substituent (basic group) instead of thiophene.

- Implications: YTH-60’s indazole-vinylphenyl system is optimized for multi-kinase inhibition, while the target compound’s thiophene-pyridazinone may favor different kinase interactions. Piperazine enhances solubility but introduces pH-dependent ionization .

Research Findings and Implications

- Heterocyclic Influence: Thiophene’s sulfur atom may confer distinct electronic properties (e.g., redox activity) compared to phenyl or pyrazole substituents . Core Flexibility: Pyridazinone’s reduced conformational flexibility (vs. pyrimidinone in Compound B) may limit target promiscuity but improve specificity .

- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to and , involving alkylation of pyridazinones with chloroacetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.